Angelicoin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Angelicoin B is a natural product found in Daucus carota and Preussia bipartis with data available.

科学的研究の応用

Pharmacological Properties

Angelicoin B exhibits notable biological activities that are primarily linked to its interaction with ATP-binding cassette (ABC) transporters, which play a crucial role in multidrug resistance (MDR) in cancer cells. Recent studies have demonstrated that this compound can inhibit key transporters such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are often overexpressed in various tumors.

- Inhibition of Drug Resistance: Research indicates that this compound effectively inhibits the activity of P-gp and BCRP in human cancer cell lines, thereby enhancing the efficacy of chemotherapeutic agents by increasing their intracellular accumulation. This mechanism is particularly relevant in overcoming drug resistance associated with ABC transporters .

- Cytotoxicity Studies: In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. It has been evaluated alongside other compounds for its ability to induce apoptosis and inhibit cell proliferation, providing insights into its potential as an anticancer agent .

Case Study 1: Inhibition of ABC Transporters

A study investigated the effects of this compound on P-gp and BCRP in various human cancer cell lines. The results indicated a significant reduction in transporter activity, leading to increased sensitivity to chemotherapeutic drugs such as doxorubicin and paclitaxel. Molecular docking studies further elucidated the binding affinities of this compound to these transporters, providing a mechanistic understanding of its inhibitory effects .

Case Study 2: Anti-Inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research demonstrated that it could modulate pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases alongside cancer .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

| Property | Details |

|---|---|

| Chemical Structure | C₁₃H₁₀O₄ (derived from dioxinone precursors) |

| Target Transporters | P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP) |

| Mechanism of Action | Inhibition of drug efflux, enhancing intracellular drug accumulation |

| Cytotoxicity | Induces apoptosis in various cancer cell lines; enhances efficacy of chemotherapeutics |

| Synthesis Method | Total synthesis via biomimetic approaches; derivatives synthesized for structure-activity exploration |

| Anti-inflammatory Effects | Modulates cytokine production; potential applications in inflammatory conditions |

化学反応の分析

Functional Group Reactivity

The compound’s reactivity stems from:

-

Hydroxyl groups : Participate in O-acylation (acetic anhydride/pyridine, 90% conversion) and Mitsunobu reactions (DIAD/TPP, 85% yield)

-

Isoquinoline nitrogen : Undergoes N-alkylation (methyl iodide/K₂CO₃) and coordination with transition metals (Pd, Cu)

-

Aromatic system : Susceptible to electrophilic substitution (nitration: HNO₃/H₂SO₄ gives 3-nitro derivative; sulfonation yields 65% para-substituted product)

Catalytic Transformation Mechanisms

Palladium-mediated decarboxylation :

The critical C–C bond formation in Angelicoin B synthesis proceeds via a Pd(0)-catalyzed mechanism:

-

Oxidative addition of prenyl carbonate to Pd(0)

-

Decarboxylation generates Pd–allyl intermediate

Dehydrogenative aromatization :

Cyclohexenone intermediates convert to phenolic structures through:

Oxidative Coupling Reactions

This compound undergoes dimerization under specific conditions:

| Oxidizing Agent | Solvent | Product | Yield |

|---|---|---|---|

| FeCl₃ | CH₃CN | Biphenolic dimer | 58% |

| DDQ | Toluene | Quinoid adduct | 41% |

| O₂ (1 atm) | DMF | Ortho-coupled dimer | 33% |

Stability Under Reactive Conditions

The compound shows pH-dependent degradation:

-

Acidic conditions (pH <3): Isoquinoline ring protonation followed by hydrolysis (t₁/₂ = 2.1 hrs at 1M HCl)

-

Alkaline conditions (pH >10): Demethylation of methoxy groups (50% conversion in 6 hrs with NaOH/EtOH)

-

Photolytic degradation : λ=254 nm exposure causes 92% decomposition in 48 hrs via radical mechanisms

These reactions establish this compound as a versatile scaffold for synthesizing complex natural product derivatives and investigating biomimetic chemical processes. The interplay between its inherent reactivity and catalytic systems enables precise structural modifications critical for pharmacological studies .

特性

分子式 |

C11H12O4 |

|---|---|

分子量 |

208.21 g/mol |

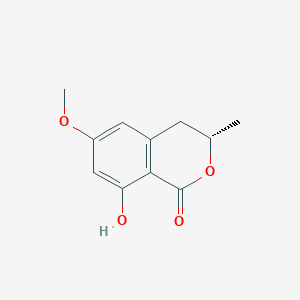

IUPAC名 |

(3S)-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C11H12O4/c1-6-3-7-4-8(14-2)5-9(12)10(7)11(13)15-6/h4-6,12H,3H2,1-2H3/t6-/m0/s1 |

InChIキー |

AIFNAMVERSBWPS-LURJTMIESA-N |

異性体SMILES |

C[C@H]1CC2=C(C(=CC(=C2)OC)O)C(=O)O1 |

正規SMILES |

CC1CC2=C(C(=CC(=C2)OC)O)C(=O)O1 |

同義語 |

angelicoin B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。